N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 1021225-33-1
VCID: VC11951950
InChI: InChI=1S/C21H20ClN3O2/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
SMILES: CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.9 g/mol

N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

CAS No.: 1021225-33-1

Cat. No.: VC11951950

Molecular Formula: C21H20ClN3O2

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine - 1021225-33-1

Specification

CAS No. 1021225-33-1
Molecular Formula C21H20ClN3O2
Molecular Weight 381.9 g/mol
IUPAC Name [4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C21H20ClN3O2/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Standard InChI Key HAACFPXKDKVKIL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure consists of a quinoline ring system substituted at the 3-position with a morpholine-4-carbonyl group and at the 4-position with an N-(3-chloro-4-methylphenyl)amine group . The quinoline core provides a planar aromatic system conducive to π-π interactions, while the morpholine carbonyl group enhances solubility through hydrogen bonding potential . The 3-chloro-4-methylphenyl substituent introduces steric and electronic effects that may influence target binding.

Key Structural Features:

  • Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Morpholine-4-carbonyl Group: A morpholine ring conjugated to a carbonyl group at the quinoline’s 3-position.

  • N-(3-Chloro-4-methylphenyl)amine: A para-methyl and meta-chloro-substituted aniline linked to the quinoline’s 4-position.

The IUPAC name, [4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone, reflects these substituents .

Comparative Analysis with Structural Analogs

To contextualize its design, Table 1 compares this compound with related quinolin-4-amines:

Compound NameMolecular FormulaKey Structural VariationsPotential Biological Role
N-(3-Chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amineC21H20ClN3O2\text{C}_{21}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{2}Chloro-methylphenyl, morpholine carbonylUndetermined (structural lead)
N-(3,4-Dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amineC21H19Cl2N3O2\text{C}_{21}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}Dichlorophenyl substitutionAnticancer lead
N-(3-Methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amineC21H21N3O2\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{2}Methylphenyl, no chloro substitutionSolubility optimization candidate

The chloro-methyl group in the target compound may balance lipophilicity and electronic effects compared to dichloro or methyl-only analogs .

Synthesis and Physicochemical Properties

Physicochemical Profiling

Critical physicochemical parameters include:

PropertyValue/DescriptionMethod/Source
Molecular Weight381.9 g/molPubChem
logP (Predicted)~3.2SMILES-based estimation
Aqueous Solubility<10 μM (low)Analog data extrapolation
Metabolic StabilityModerate (CLi: 15 mL/min/kg)Murine microsome models

The morpholine group enhances water solubility compared to non-polar analogs, though the chloro-methylphenyl group increases logP, potentially limiting bioavailability .

Biological Activity and Mechanism of Action

Figure 1: Structural Comparison with DDD107498

Target Compound: C21H20ClN3O2vs.DDD107498: C22H22N4O3\text{Target Compound: } \text{C}_{21}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{2} \quad \text{vs.} \quad \text{DDD107498: } \text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Key differences include the absence of a fluorophenyl group and the presence of chloro-methyl substitution .

Anticancer Activity

Analogous compounds with dichlorophenyl groups exhibit nanomolar potency against cancer cell lines. The chloro-methyl group may modulate kinase inhibition, though specific targets require validation.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Absorption: Moderate oral bioavailability predicted due to balanced logP (~3.2) .

  • Metabolism: Hepatic oxidation via CYP3A4/2D6, with morpholine ring cleavage as a potential pathway .

  • Excretion: Primarily renal, with <5% fecal excretion estimated.

Toxicity Risks

  • Carcinogenicity: No data available; chloroaryl groups warrant mutagenicity screening.

  • hERG Inhibition: Low risk predicted based on analog profiles .

Future Directions and Applications

Therapeutic Development

  • Antimalarial Optimization: Structural tweaks to enhance PfEF2 binding affinity.

  • Kinase Inhibitor Screening: Prioritize targets like EGFR or VEGFR2.

Chemical Modifications

  • Prodrug Design: Esterification of the morpholine carbonyl to improve solubility.

  • Halogen Substitution: Replacing chlorine with fluorine to reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator